Cas no 154-21-2 (lincomycin)
lincomycin Chemical and Physical Properties
Names and Identifiers
-
- LINCOMYCIN
- N-[2-HYDROXY-1-(3,4,5-TRIHYDROXY-6-METHYLSULFANYL-OXAN-2-YL)-PROPYL]-1-METHYL-4-PROPYL-PYRROLIDINE-2-CARBOXAMIDE
- U-10149A
- lincomyicin
- Methyl 6,8-dideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-D-erythro-alpha-D-gluco-octopyranoside
- (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
- C18H34N2O6S
- Lincomycin,(2S-cis)-Isomer
- UNII-BOD072YW0F
- U-10149
- Myvicin
- Albiotic
- jiemycin
- Lincocine
- NSC-70731
- Cillimycin
- LYNCOMYCIN
- LINCOMYCIN (USP IMPURITY)
- Lincomycinum (INN-Latin)
- D-Erythro-.alpha.-D-gluco-octopyranoside, methyl 6,8-dideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-
- U 10,149A
- LINCOMIX 20, LINCOMIX 50
- LINCOMYCIN [MART.]
- Lincomycinum [INN-Latin]
- HSDB 3109
- OJMMVQQUTAEWLP-KIDUDLJLSA-N
- D-erythro-D-galacto-Octopyranoside, methyl 6,8-dideoxy-6-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-, trans-alpha-
- (2S,4R)-N-((1R,2R)-2-hydroxy-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-methyl-4-propylpyrrolidine-2-carboxamide
- AC1MHD7X
- SCHEMBL4010
- Linocin
- LINCOMYCIN [MI]
- (2S,4R)-N-((1R,2R)-2-hydroxy-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-tetrahydro-2H-pyran-2-yl)propyl)-1-methyl-4-propylpyrrolidine-2-carboxamide
- Methyl 6,8-dideoxy-6-trans-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-alpha-D-galacto-octopyranoside
- 1-Methyl-4-propyl-pyrrolidine-2-carboxylic acid [2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyl-tetrahydro-pyran-2-yl)-propyl]-amide
- C06812
- U10149A
- CLINDAMYCIN HYDROCHLORIDE IMPURITY A [IP]
- EN300-118720
- CLINDAMYCIN HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- CCG-208231
- Lincomycin Injectable, USP
- Lincomycine [French]
- HMS2089A13
- SMP1_000178
- Frademicina
- LINCOMYCIN [INN]
- NS00000025
- Lincomicina
- D00223
- Lincomycine (INN-French)
- Lincomycin, Antibiotic for Culture Media Use Only
- DTXCID003215
- LINCOMYCIN [USP IMPURITY]
- GTPL10941
- Lincomycin (USAN/INN)
- CHEBI:6472
- (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
- Lincocin
- METHYL 6,8-DIDEOXY-6-((((2S,4R)-1-METHYL-4-PROPYLPYRROLIDIN-2-YL)CARBONYL)AMINO)-1-THIO-D-ERYTHRO-.ALPHA.-D-GALACTO-OCTOPYRANOSIDE
- (2S-trans)-Methyl 6,8-dideoxy-6-
- methyl 6,8-dideoxy-6-{[(4R)-1-methyl-4-propyl-L-prolyl]amino}-1-thio-D-erythro-alpha-D-galacto-octopyranoside
- LINCOMYCIN [USAN]
- D-erythro-alpha-D-galacto-Octopyranoside, methyl 6,8-dideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, (2S-trans)-
- DB01627
- CLINDAMYCIN PHOSPHATE IMPURITY A [EP IMPURITY]
- CHEMBL1447
- methyl 6,8-dideoxy-6-({[(2S,4R)-1-methyl-4-propylpyrrolidin-2-yl]carbonyl}amino)-1-thio-D-erythro-alpha-D-galacto-octopyranoside
- LINCOMYCIN [WHO-DD]
- Bactramycin
- LINCOMYCIN 100, LINCOMYCIN 25, LINCOMYCIN 300
- NSC70731
- (2S,4R)-N-((1S)-2-hydroxy-1-((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-tetrahydro-2H-pyran-2-yl)propyl)-1-methyl-4-propylpyrrolidine-2-carboxamide
- U-10,149
- BRD-K49384696-003-01-9
- LINCOMYCIN [GREEN BOOK]
- U 10,1499
- Lincorex
- AB01275426-01
- Methyl (5r)-5-[(1r,2r)-2-Hydroxy-1-{[(4r)-1-Methyl-4-Propyl-L-Prolyl]amino}propyl]-1-Thio-Beta-L-Arabinopyranoside
- LINCOMYCIN [HSDB]
- BRN 0707677
- LINCOMYCIN [VANDF]
- W-109518
- CS-0066775
- DTXSID3023215
- (2S-TRANS)-METHYL 6,8-DIDEOXY-6-(((1-METHYL-4-PROPYL-2-PYRROLIDINYL)CARBONYL)AMINO)-1-THIO-D-ERYTHRO-.ALPHA.-D-GALACTO-OCTOPYRANOSIDE
- L-Mycin
- METHYL 6,8-DIDEOXY-6-((((2S,4R)-1-METHYL-4-PROPYLPYRROLIDIN-2-YL)CARBONYL)AMINO)-1-THIO-D-ERYTHRO-alpha-D-GALACTO-OCTOPYRANOSIDE
- Lincomycin Injectable 30%
- Lincomycinum
- LINCOMYCIN (MART.)
- Lincomycin [USAN:INN:BAN]
- Methyl 6,8-dideoxy-6-(1-methyl-4-propyl-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside (alpha-form)
- EINECS 205-824-6
- D-ERYTHRO-ALPHA-D-GALACTO-OCTOPYRANOSIDE, METHYL 6,8-DIDEOXY-6-(((1-METHYL-4-PROPYL-2-PYRROLIDINYL)CARBONYL)AMINO)-1-THIO-, TRANS- ALPHA-
- CLINDAMYCIN PHOSPHATE IMPURITY A (EP IMPURITY)
- Lincomycin,(S)
- Lincolnensin
- D-ERYTHRO-D-GALACTO-OCTOPYRANOSIDE, METHYL 6,8-DIDEOXY-6-(1-METHYL-4-PROPYL-L-2-PYRROLIDINECARBOXAMIDO)-1-THIO-, TRANS- ALPHA
- Lincomicina (INN-Spanish)
- LCM
- AKOS015951392
- 154-21-2
- D-erythro-alpha-D-galacto-Octopyranoside, methyl 6,8-dideoxy-6-((((2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-
- Lincomycin, (2S-cis)-Isomer
- Q423428
- 3QB
- Z1515385088
- U 10149
- BDBM50335522
- LincoMed 300
- U10149
- J01FF02
- Lincomycine
- Lincomyocin
- (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-tetrahydropyran-2-yl]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide
- LINCOMYCIN [ORANGE BOOK]
- Lincolcina
- Methyl 6,8-dideoxy-6-trans-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-.alpha.-D-galacto-octopyranoside
- BOD072YW0F
- HY-117660
- Lincomicina [INN-Spanish]
- Lincomycine [INN-French]
- Lincomycin A
- NCGC00159326-11
- NSC 70731
- lincomycin
-
- MDL: MFCD00135816
- Inchi: InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1
- InChI Key: OJMMVQQUTAEWLP-KIDUDLJLSA-N
- SMILES: CCC[C@@H]1C[C@H](N(C1)C)C(N[C@@H]([C@@H]2[C@H](O)[C@H](O)[C@@H](O)[C@@H](SC)O2)[C@H](O)C)=O
Computed Properties
- Exact Mass: 442.19000
- Monoisotopic Mass: 406.214
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 499
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 148A^2
Experimental Properties
- Color/Form: White crystalline solid
- Density: 1.1704 (rough estimate)
- Melting Point: 148-150°C
- Refractive Index: 1.6510 (estimate)
- PSA: 147.79000
- LogP: 0.27380
- pka: 7.6(at 25℃)
- Solubility: Soluble in water or methanol, slightly soluble in ethanol
lincomycin Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:2
- Safety Instruction: H303+H313+H333
- RTECS:RH6315000
- Storage Condition:2-8℃
lincomycin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L466230-100mg |
Lincomycin |
154-21-2 | 100mg |
$ 193.00 | 2023-09-07 | ||
| TRC | L466230-500mg |
Lincomycin |
154-21-2 | 500mg |
$ 903.00 | 2023-09-07 | ||
| TRC | L466230-1g |
Lincomycin |
154-21-2 | 1g |
$ 1443.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X80905-100mg |
Lincomycin |
154-21-2 | 98% | 100mg |
¥1458.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X80905-25mg |
Lincomycin |
154-21-2 | 98% | 25mg |
¥518.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X80905-5mg |
Lincomycin |
154-21-2 | 5mg |
¥158.0 | 2021-09-07 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72374-5mg |
Lincomycin |
154-21-2 | 98% | 5mg |
¥1481.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72374-25mg |
Lincomycin |
154-21-2 | 98% | 25mg |
¥5360.00 | 2022-04-26 | |
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP81259-5mg |
Lincomycin |
154-21-2 | 98.0% | 5mg |
¥140 | 2021-05-07 | |
| Chemenu | CM182182-1g |
(2S,4R)-N-((1R,2R)-2-hydroxy-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-methyl-4-propylpyrrolidine-2-carboxamide |
154-21-2 | 97% | 1g |
$154 | 2022-12-28 |
lincomycin Suppliers
lincomycin Related Literature
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on lincomycin
Lincomycin (CAS No. 154-21-2): A Comprehensive Guide to Its Properties, Uses, and Modern Applications
Lincomycin, with the CAS No. 154-21-2, is a lincosamide antibiotic that has been widely used in both human and veterinary medicine. This compound is particularly effective against Gram-positive bacteria, including Staphylococcus and Streptococcus species. Its unique mechanism of action, which involves inhibiting bacterial protein synthesis, makes it a valuable tool in combating resistant infections. In recent years, the rise of antibiotic resistance has sparked renewed interest in lincomycin and its derivatives, as researchers explore its potential in combination therapies.
The chemical structure of lincomycin features a sugar moiety linked to an amino acid, which contributes to its specificity for bacterial ribosomes. This specificity minimizes side effects in humans, making it a safer alternative to broader-spectrum antibiotics. Clinically, lincomycin hydrochloride is the most commonly used form, administered orally or via injection. Its applications range from treating skin infections to more severe conditions like osteomyelitis and respiratory tract infections. With the growing demand for targeted antimicrobial agents, lincomycin continues to be a subject of research in pharmacology and microbiology.
One of the most searched questions about lincomycin is its comparison to clindamycin, a semi-synthetic derivative. While both share similar mechanisms, clindamycin offers broader coverage and better absorption, making it more popular in clinical settings. However, lincomycin remains a cost-effective option, especially in veterinary medicine. Another hot topic is its role in gut microbiota modulation, as studies suggest it can influence microbial diversity, though this requires further validation.
From an industrial perspective, CAS No. 154-21-2 is a key reference for manufacturers and regulatory bodies ensuring quality control. The compound’s stability and solubility profiles are critical for formulation development, particularly in oral suspensions and injectable solutions. Recent advancements in drug delivery systems, such as nanoparticles, have also explored lincomycin as a candidate for enhanced efficacy and reduced dosing frequency.
Environmental concerns related to antibiotic residues have put lincomycin under scrutiny, especially in agriculture. Researchers are investigating its degradation pathways to mitigate ecological impacts. Meanwhile, the rise of telemedicine and e-pharmacies has increased public access to information about lincomycin, driving searches for its side effects, dosage guidelines, and drug interactions. This underscores the need for accurate, science-backed resources.
In conclusion, lincomycin (CAS No. 154-21-2) remains a relevant antibiotic with diverse applications. Its role in addressing antimicrobial resistance, coupled with ongoing research into novel formulations, ensures its place in modern medicine. For professionals and patients alike, understanding its benefits and limitations is essential for informed decision-making.
154-21-2 (lincomycin) Related Products
- 859-18-7(Lincomycin hydrochloride)
- 11021-35-5(Lincomycin B Hydrochloride)
- 119-36-8(Methyl salicylate)
- 10102-17-7(Sodium thiosulfate pentahydrate)
- 25507-04-4(Clindamycin palmitate HCl)
- 504-17-6(2-sulfanylidene-1,3-diazinane-4,6-dione)
- 872-50-4(N-Methylpyrrolidone)
- 6734-79-8((4R)-1-Methyl-4-propyl-L-proline Hydrochloride)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)